An In-depth Technical Guide on the Core Basic Properties of (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
An In-depth Technical Guide on the Core Basic Properties of (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a chiral amino alcohol that serves as a critical intermediate in the synthesis of various pharmaceuticals, most notably the serotonin-norepinephrine reuptake inhibitor (SNRI), Duloxetine. Its structural resemblance to the β-adrenergic pharmacophore also positions it as a valuable precursor for the development of cardiovascular drugs, such as β-blockers and antiarrhythmic agents. This technical guide provides a comprehensive overview of the core basic properties of (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, including its physicochemical and pharmacological characteristics. Detailed representative experimental protocols for its synthesis, chiral resolution, and analysis are presented, alongside a discussion of its potential metabolic pathways and involvement in signaling cascades.
Chemical and Physical Properties
Table 1: Physicochemical Properties of (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NOS | PubChem[1] |
| Molecular Weight | 171.26 g/mol | PubChem[1] |
| Appearance | White powder | Various Suppliers[2] |
| pKa (predicted) | ~9.5 (amine), ~15 (alcohol) | Predicted based on similar structures |
| Aqueous Solubility (predicted) | Moderately soluble | Predicted based on structure[1][3][4][5][6] |
| logP (computed for racemate) | 0.7 | PubChem[1] |
| Melting Point (°C) | 70.5–73.0 | Patent Data |
Pharmacological Properties
The primary pharmacological significance of (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol lies in its role as a key building block for pharmacologically active molecules.[4] Its inherent biological activity is not extensively documented, as it is primarily used as a synthetic intermediate.
Table 2: Pharmacological Profile of (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
| Parameter | Description | Source |
| Therapeutic Category | Pharmaceutical Intermediate | BOC Sciences[4] |
| Mechanism of Action (Inferred) | As a precursor to β-adrenergic receptor ligands, it is expected to interact with adrenergic receptors. The specific agonist or antagonist activity is not defined. | BOC Sciences[4] |
| Binding Affinity | No specific binding affinity data (e.g., Ki, IC50) is publicly available for this compound. | N/A |
| Metabolism (Predicted) | Based on the metabolism of Duloxetine and other thiophene-containing drugs, metabolism is predicted to occur via oxidation of the thiophene and/or aromatic rings, hydroxylation, N-demethylation, and subsequent conjugation (glucuronidation or sulfation). Key enzymes likely involved are CYP1A2 and CYP2D6. | Inferred from Duloxetine metabolism[2][7][8][9][10][11] |
Experimental Protocols
The following are representative experimental protocols derived from the available literature. These should be considered as starting points and may require optimization.
Synthesis of Racemic 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
A common route to the racemic compound involves the reduction of the corresponding ketone, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one.
Experimental Workflow for Synthesis
Caption: Representative workflow for the synthesis of racemic 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol.
Protocol:
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Mannich Reaction: To a solution of 2-acetylthiophene, paraformaldehyde, and dimethylamine hydrochloride in ethanol, add a catalytic amount of hydrochloric acid. Reflux the mixture for 2-4 hours. Cool the reaction mixture and collect the precipitated 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride by filtration.
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N-Demethylation: The N-demethylation can be achieved through various methods, such as the von Braun reaction or using phosgene derivatives followed by hydrolysis, to yield 3-(methylamino)-1-(thiophen-2-yl)propan-1-one.
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Reduction: Dissolve 3-(methylamino)-1-(thiophen-2-yl)propan-1-one in methanol and cool the solution to 0-5 °C. Add sodium borohydride portion-wise while maintaining the temperature. After the addition is complete, stir the reaction at room temperature for 1-2 hours. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic product.
Chiral Resolution using (S)-(+)-Mandelic Acid
The racemic mixture can be resolved into its enantiomers by forming diastereomeric salts with a chiral resolving agent.
Experimental Workflow for Chiral Resolution
Caption: Representative workflow for the chiral resolution of 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol.
Protocol:
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Dissolve the racemic 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol in a mixture of 2-butanol and a small amount of water at an elevated temperature.
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Add an equimolar amount of (S)-(+)-mandelic acid to the solution and stir until fully dissolved.
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Slowly cool the solution to room temperature and then further cool to 0-5 °C to induce crystallization of the less soluble diastereomeric salt, (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol • (S)-mandelic acid.
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Collect the crystals by filtration and wash with a cold solvent.
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To obtain the free base, suspend the diastereomeric salt in a mixture of water and an organic solvent (e.g., toluene) and basify with an aqueous solution of sodium hydroxide until the pH is >10.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol.[12]
Purification and Analysis
The product can be purified by recrystallization or column chromatography. Purity and enantiomeric excess are typically determined by High-Performance Liquid Chromatography (HPLC).
Protocol: HPLC Analysis
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Column: Chiral stationary phase column (e.g., CHIRALCEL OD-H or similar).
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Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (e.g., 80:20:0.1 v/v/v). The exact ratio may need to be optimized.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 230 nm.
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Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
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Injection Volume: 10 µL.
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The retention times of the (R) and (S) enantiomers will be different, allowing for the determination of the enantiomeric excess.
Signaling Pathways
Direct evidence of the interaction of (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol with specific signaling pathways is not available. However, based on its structural similarity to β-adrenergic agonists and antagonists, and its use as a precursor for such compounds, it is hypothesized to interact with adrenergic receptors, which are G-protein coupled receptors (GPCRs).
Putative Signaling Pathway Involvement
Caption: A putative signaling pathway for (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol via a β-adrenergic receptor.
Activation of β-adrenergic receptors typically leads to the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[13] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates various downstream targets, resulting in a cellular response.[13] The specific nature of the interaction (agonist or antagonist) of (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol with adrenergic receptors would determine the ultimate effect on this pathway.
Conclusion
(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a fundamentally important chiral intermediate in medicinal chemistry. While comprehensive data on all its basic properties are not publicly available, this guide consolidates the known information and provides reliable predictions and representative protocols. Further research into its specific pharmacological activities and metabolic fate would be beneficial for a more complete understanding of its properties and potential biological effects. The provided methodologies for synthesis and analysis offer a solid foundation for researchers and drug development professionals working with this versatile compound.
References
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